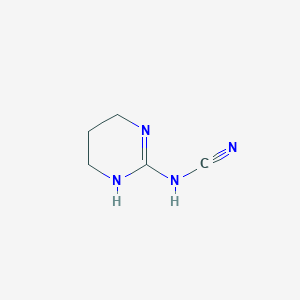

N-(tetrahydropyrimidin-2(1H)-ylidene)cyanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(tetrahydropyrimidin-2(1H)-ylidene)cyanamide is a chemical compound that can be synthesized through various reactions involving tetrahydropyrimidin derivatives. The compound is characterized by the presence of a cyanamide group attached to a tetrahydropyrimidin moiety. This structure is of interest due to its potential applications in the synthesis of amidines and other nitrogen-containing heterocycles, which are valuable in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of N-substituted cyanamide derivatives can be achieved through different pathways. One method involves the low-temperature metalation of N-substituted 5H-tetrazoles, which undergo spontaneous cycloreversion to form N-metalated cyanamides. These intermediates can then be reacted with various electrophiles to yield N,N'-disubstituted cyanamides, which are precursors to amidines . Another approach includes the reaction of nitrile oxide with thiazolo[3,2-a]pyrimidine derivatives, leading to the formation of N1-substituted 1,2,3,6-tetrahydropyrimidin-2-ones through a domino process involving 1,3-dipolar cycloaddition, ring-opening, and substitution .

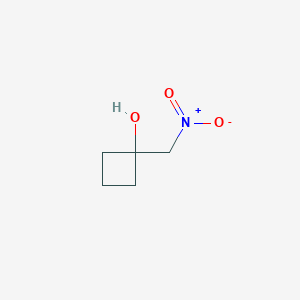

Molecular Structure Analysis

The molecular structure of N-(tetrahydropyrimidin-2(1H)-ylidene)cyanamide and related compounds has been characterized using various analytical techniques. Infrared spectroscopy (IR), mass spectrometry (MS), nuclear magnetic resonance (NMR), and X-ray crystallography are employed to confirm the structures of the synthesized compounds. These methods provide detailed information about the molecular framework, including the arrangement of atoms and the presence of specific functional groups .

Chemical Reactions Analysis

N-substituted cyanamide derivatives participate in a variety of chemical reactions. For instance, the interaction of N-substituted-1,2-dihydropyridines with cyanogen azide leads to the formation of tetrahydropyridylidene-4-cyanamides. The reaction can yield different products depending on the substituents present on the dihydropyridine ring, and the mechanisms for their formation have been explored . Additionally, the reaction of tryptamines with N-cyanoimido-S,S-dimethyldithiocarbonates results in the formation of 6-R-[1(methylthio)-2,3,4,9-tetrahydro-1H-β-carbolin-1-yl] cyanamides, demonstrating the versatility of cyanamide derivatives in heterocyclic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-substituted cyanamide derivatives are influenced by their molecular structure. For example, the N-substituted Li and K cyanamide salts synthesized from tetrazoles are described as air-stable white solids at room temperature, which is a notable property for handling and storage . The reactivity of these compounds towards lithium organometallics also highlights their potential as intermediates in synthetic chemistry. The physical state, stability, and reactivity are essential factors to consider when utilizing these compounds in further chemical transformations.

Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Activity

Researchers have synthesized and characterized substituted 1,2,3,4 tetrahydropyrimidine derivatives, including N-(tetrahydropyrimidin-2(1H)-ylidene)cyanamide, demonstrating potent in-vitro anti-inflammatory activity. These derivatives were evaluated for their ability to inhibit protein denaturation, with findings suggesting potential for designing leads for anti-inflammatory drugs (Gondkar, Deshmukh, & Chaudhari, 2013).

Soil Health and Agricultural Applications

Calcium cyanamide, a related compound, has been reviewed for its benefits in crop production through sustainable soil health improvement. It encourages the growth of microorganisms antagonistic to plant pathogens, thereby aiding in the management of diseases like clubroot in brassicas. This suggests an indirect application of cyanamide derivatives in enhancing agricultural productivity and environmental sustainability (Dixon, 2016).

Antimicrobial and Antiviral Effects

Tetrahydropyrimidine derivatives have been explored for their broad antimicrobial and antiviral activities. For instance, cycluridine, a derivative, showed significant efficacy against bovine viral diarrhea virus and tick-borne encephalitis virus, highlighting its potential as an antiviral agent in both veterinary and medical fields (Galabov et al., 2017).

Pharmacological and Clinical Uses

The therapeutic potential and clinical applications of various tetrahydropyrimidine derivatives have been reviewed, emphasizing their role as scaffolds in drug discovery. These compounds exhibit a wide range of therapeutic actions, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive effects, which underscores their significance in pharmaceutical sciences (Khasimbi et al., 2020).

Environmental Impact

The use and impact of cyanamide and its derivatives on environmental health have been explored, particularly in relation to their role as fertilizers and potential environmental pollutants. The environmental benignity and the enhancement of soil health through the use of calcium cyanamide highlight the ecological considerations of these compounds (Dixon, 2012).

Zukünftige Richtungen

The development of stereoselective methods providing access to tetrahydropyrimidin-2(1H)-one derivatives is of significant interest to organic chemists, given the strong current trend of using enantiomerically pure compounds as pharmaceutical agents . This suggests that research in this area is likely to continue in the future.

Eigenschaften

IUPAC Name |

1,4,5,6-tetrahydropyrimidin-2-ylcyanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4/c6-4-9-5-7-2-1-3-8-5/h1-3H2,(H2,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQNUERSUODWVRD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=NC1)NC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00531369 |

Source

|

| Record name | 1,4,5,6-Tetrahydropyrimidin-2-ylcyanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00531369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(tetrahydropyrimidin-2(1H)-ylidene)cyanamide | |

CAS RN |

36982-81-7 |

Source

|

| Record name | 1,4,5,6-Tetrahydropyrimidin-2-ylcyanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00531369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S,3aS,6aS)-Benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B1317138.png)

![Benzene, 1-[(6-bromohexyl)oxy]-4-nitro-](/img/structure/B1317142.png)

![Bicyclo[2.2.2]octane-1,4-diyldimethanol](/img/structure/B1317151.png)

![4,7-Dichlorobenzo[d]thiazol-2(3H)-one](/img/structure/B1317157.png)

![[(Pyridin-4-ylmethyl)-amino]-acetic acid](/img/structure/B1317158.png)